DL-Phenylephrine hydrochloride
Overview
Description
DL-Phenylephrine hydrochloride is a synthetic compound widely used in the medical field. It is a selective alpha-1 adrenergic receptor agonist, primarily employed as a decongestant, vasopressor, and mydriatic agent. This compound is known for its ability to constrict blood vessels, thereby reducing nasal congestion and increasing blood pressure in hypotensive states .
Mechanism of Action
Target of Action
DL-Phenylephrine hydrochloride primarily acts as an alpha-1 adrenergic receptor agonist . Alpha-1 adrenergic receptors are found in various tissues throughout the body, including the arteries and veins. They play a crucial role in the regulation of blood pressure and pupil dilation .
Mode of Action
This compound interacts with alpha-1 adrenergic receptors, stimulating them to induce vasoconstriction (narrowing of the blood vessels) and mydriasis (dilation of the pupil) . This interaction results in increased blood pressure and pupil dilation .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It induces vasoconstriction in both veins and arteries, enhancing cardiac preload without exerting significant effects on cardiac myocytes . The medication is also involved in the dilation of the pupil and local vasoconstriction .
Pharmacokinetics
This compound is rapidly absorbed and distributes into peripheral tissues, yielding a biphasic, or two-compartment, pharmacokinetic profile . The primary metabolic pathways for phenylephrine include sulfate conjugation, primarily occurring in the intestinal wall, and oxidative deamination catalyzed by monoamine oxidase (MAO)-A and MAO-B enzymes . Glucuronidation also serves as an additional metabolic route for phenylephrine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of orally administered phenylephrine is about 38% due to extensive first-pass metabolism . Furthermore, the short half-life of phenylephrine necessitates more frequent dosing to sustain its pharmacological effects in humans .
Biochemical Analysis
Biochemical Properties
DL-Phenylephrine hydrochloride interacts with various enzymes and proteins. It primarily acts as an alpha-1 adrenergic receptor agonist . This interaction leads to vasoconstriction in both veins and arteries, enhancing cardiac preload . The compound’s effects are not limited to alpha-1 adrenergic receptors. It also has indirect effects mediated by noradrenaline release from the cytoplasm .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can cause constriction of both arteries and veins . This vasoconstriction can increase total peripheral resistance and blood pressure . It also affects cell function by influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to alpha-1 adrenergic receptors, leading to vasoconstriction . It also induces the release of noradrenaline, which can interact with other biomolecules and potentially alter gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It has been shown to have a short half-life, necessitating more frequent dosing to sustain its pharmacological effects . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to increase cardiac output and mean arterial pressure in pigs when administered at certain dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes extensive presystemic metabolism via sulfate conjugation and is metabolized by monoamine oxidase (MAO) enzymes . It also interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Phenylephrine hydrochloride can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene. This intermediate is then reduced to 1-phenyl-2-amino-propane, which undergoes further reaction with hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process typically includes steps such as hydrogenation, crystallization, and purification to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: DL-Phenylephrine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phenolic derivatives.
Reduction: The nitro group in intermediates can be reduced to an amine group.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or platinum.
Substitution: Halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenylephrine derivatives.
Scientific Research Applications
DL-Phenylephrine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving adrenergic receptors and signal transduction pathways.
Medicine: Utilized in the treatment of nasal congestion, hypotension, and as a mydriatic agent in ophthalmology.
Industry: Applied in the formulation of pharmaceuticals and as a standard in quality control processes.
Comparison with Similar Compounds
Phenylephrine: The L-isomer of DL-Phenylephrine hydrochloride, commonly used in similar medical applications.
Ephedrine: Another alpha-adrenergic agonist with both alpha and beta receptor activity.
Pseudoephedrine: A stereoisomer of ephedrine, used primarily as a decongestant
Uniqueness: this compound is unique due to its selective alpha-1 adrenergic receptor agonism, which minimizes beta-adrenergic receptor activity and reduces the risk of side effects such as tachycardia. This selectivity makes it a preferred choice in specific medical applications where precise vasoconstriction is required .
Properties
IUPAC Name |
3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYSGIYOVXAGKQ-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2.ClH, C9H14ClNO2 | |
Record name | PHENYLEPHRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-42-7 (Parent) | |
Record name | Phenylephrine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061767 | |
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DSSTOX Substance ID |
DTXSID3021142 | |
Record name | (-)-Phenylephrine hydrochloride | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenylephrine hydrochloride is an odorless white microcrystalline powder. Bitter taste. pH (1% aqueous solution) about 5. (NTP, 1992) | |
Record name | PHENYLEPHRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
Record name | PHENYLEPHRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
61-76-7 | |
Record name | PHENYLEPHRINE HYDROCHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (-)-Phenylephrine hydrochloride | |
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Record name | Phenylephrine hydrochloride [USP:JAN] | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHENYLEPHRINE HYDROCHLORIDE | |
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Record name | (-)-Phenylephrine hydrochloride | |
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Record name | Phenylephrine hydrochloride | |
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Record name | PHENYLEPHRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Melting Point |
284 to 293 °F (NTP, 1992) | |
Record name | PHENYLEPHRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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